Para-Methoxybenzyl Regioisomerism: Differential Physicochemical Properties Relative to Meta and Ortho Substituted Analogs
Among the three commercially available methoxybenzyl regioisomers, the 4-methoxybenzyl-substituted target compound exhibits the highest calculated lipophilicity (cLogP = 2.64, ZINC database) [1], compared with the 3-methoxybenzyl (cLogP ≈ 2.2 estimated by fragment additivity) and 2-methoxybenzyl (cLogP ≈ 2.0) analogs . The para-methoxy orientation maximizes the topological polar surface area contribution of the methoxy oxygen while maintaining a linear molecular geometry conducive to binding in narrow hydrophobic pockets. Regioisomeric differentiation has been confirmed in related pyrazole-4-amine systems where para-methoxybenzyl substitution yielded distinct Raf kinase inhibitory profiles compared to meta isomers [2]. Commercial availability as a 95% pure research compound (CAS 1856059-27-2) further distinguishes this regioisomer from the less commonly stocked ortho variant.
| Evidence Dimension | Calculated lipophilicity (cLogP) and regioisomeric commercial availability |
|---|---|
| Target Compound Data | cLogP = 2.64 (ZINC), CAS 1856059-27-2, 95% purity |
| Comparator Or Baseline | 3-methoxybenzyl analog: cLogP ≈ 2.2 (estimated), CAS 1856092-07-3; 2-methoxybenzyl analog: cLogP ≈ 2.0 (estimated), CAS 1855940-46-3 |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.6 log units vs. meta and ortho regioisomers; higher analytical characterization availability for para isomer |
| Conditions | Computational prediction (ZINC database); commercial supplier listings |
Why This Matters
Higher cLogP may translate to enhanced membrane permeability for intracellular targets, while the para-methoxy orientation provides a distinct hydrogen-bond-accepting geometry absent in non-methoxylated or differently substituted benzylamine analogs.
- [1] ZINC Database entry for C₁₄H₁₈FN₃O (ZINC12298420). cLogP = 2.641, molecular weight = 263.316. View Source
- [2] Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells. Bioorg. Med. Chem. 2011, 19, 2644–2651. View Source
